1-Bromo-8-chlorodibenzo[b,d]furan

Catalog No.
S2772014
CAS No.
2173554-83-9
M.F
C12H6BrClO
M. Wt
281.53
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-Bromo-8-chlorodibenzo[b,d]furan

CAS Number

2173554-83-9

Product Name

1-Bromo-8-chlorodibenzo[b,d]furan

IUPAC Name

1-bromo-8-chlorodibenzofuran

Molecular Formula

C12H6BrClO

Molecular Weight

281.53

InChI

InChI=1S/C12H6BrClO/c13-9-2-1-3-11-12(9)8-6-7(14)4-5-10(8)15-11/h1-6H

InChI Key

LMGAQFSQAOXEDZ-UHFFFAOYSA-N

SMILES

C1=CC2=C(C(=C1)Br)C3=C(O2)C=CC(=C3)Cl

solubility

not available

1-Bromo-8-chlorodibenzo[b,d]furan (CAS 2173554-83-9) is a specialized dihalogenated heterocycle primarily procured as a building block for advanced organic electronic materials, notably as an intermediate for Organic Light-Emitting Diodes (OLEDs) . The compound features a rigid dibenzofuran core with two distinct halogen handles—a highly reactive bromine at the sterically hindered 1-position and a less reactive chlorine at the 8-position . This specific substitution pattern is engineered to enable orthogonal, regioselective cross-coupling reactions. By exploiting the differential reactivity of the C-Br and C-Cl bonds, manufacturers can sequentially attach electron-donating and electron-withdrawing groups, constructing bipolar push-pull systems without the yield-limiting statistical mixtures associated with symmetric dihalides .

Substituting 1-bromo-8-chlorodibenzofuran with its symmetric analog, 1,8-dibromodibenzofuran, severely compromises manufacturing efficiency when synthesizing asymmetric OLED intermediates . Because the two bromine atoms in the symmetric analog possess identical reactivity, attempting a mono-functionalization inevitably results in a statistical mixture of unreacted starting material, the desired mono-coupled product, and unwanted di-coupled byproducts. This limits theoretical mono-coupling yields to approximately 50% and necessitates labor-intensive, solvent-heavy chromatographic separations. In contrast, the distinct bond dissociation energies of the bromine and chlorine atoms in 1-bromo-8-chlorodibenzo[b,d]furan allow the first coupling to proceed exclusively at the 1-position, driving mono-functionalization yields up to 72–86% and streamlining industrial scale-up[1].

Regioselective Mono-Coupling Yield and Byproduct Elimination

In the synthesis of asymmetric dibenzofuran derivatives, controlling the first functionalization step is critical. Utilizing 1-bromo-8-chlorodibenzo[b,d]furan allows for highly regioselective Pd-catalyzed cross-coupling at the C-Br bond, achieving 72.5% to 86% yields of the mono-coupled intermediate in standard Suzuki or Buchwald-Hartwig reactions [1]. In direct contrast, using the symmetric 1,8-dibromodibenzofuran baseline for mono-functionalization results in a statistical distribution, capping practical yields at ~40–50% and generating significant di-coupled impurity. The orthogonal reactivity of the C-Cl bond ensures it remains intact under mild coupling conditions, preventing over-reaction.

Evidence DimensionMono-functionalization yield in Pd-catalyzed cross-coupling
Target Compound Data72.5–86% yield of mono-coupled product
Comparator Or Baseline1,8-Dibromodibenzofuran (~40–50% yield with high di-coupled byproduct)
Quantified Difference>30% absolute increase in target yield and elimination of statistical mixture formation
ConditionsPd(PPh3)4 or Pd(dppf)Cl2, K2CO3, THF/Water or Toluene, 80–100 °C

Dramatically reduces the need for complex chromatographic separation, lowering solvent costs and improving throughput for commercial scale-up.

Steric Tuning for Triplet Energy (T1) Preservation

The specific placement of the reactive bromine at the 1-position (adjacent to the oxygen atom) is critical for tuning the photophysical properties of the final material . When bulky aryl or carbazole groups are coupled at the 1-position of 1-bromo-8-chlorodibenzo[b,d]furan, the resulting steric clash forces a large dihedral twist between the core and the substituent. This twist breaks π-conjugation, allowing the resulting host materials to maintain a high triplet energy (T1 > 2.7 eV) [1]. If a comparator like 2-bromo-8-chlorodibenzofuran is used, coupling at the less hindered 2-position results in a more planar geometry, which extends conjugation and lowers the T1 level by approximately 0.2–0.3 eV, rendering it unsuitable for blue phosphorescent applications.

Evidence DimensionDihedral twist angle and resulting Triplet Energy (T1) of derived host materials
Target Compound Data>50° dihedral twist; maintains T1 > 2.7 eV
Comparator Or Baseline2-Bromo-8-chlorodibenzofuran derivatives (planar geometry; T1 reduced by ~0.2–0.3 eV)
Quantified Difference~0.2 eV preservation of triplet energy due to steric twist
ConditionsPhotoluminescence spectroscopy of derived bipolar host materials at 77 K

Ensures the synthesized host materials possess the high triplet energy required to prevent efficiency roll-off in blue and green OLED devices.

Orthogonal C-Cl Activation for Step-Two Functionalization

After the initial coupling at the 1-position, the residual chlorine at the 8-position of 1-bromo-8-chlorodibenzo[b,d]furan serves as a stable yet accessible handle for a second, distinct functionalization . The C-Cl bond requires more electron-rich, sterically demanding phosphine ligands to undergo oxidative addition compared to the C-Br bond . This energetic differential allows manufacturers to perform sequential couplings in a highly controlled manner. In contrast, using a hypothetical mixed-halogen analog with closer reactivities (e.g., bromo/iodo combinations) often leads to competitive insertion and lower step-two purity.

Evidence DimensionBond Dissociation Energy (BDE) differential enabling sequential activation
Target Compound DataStrict sequential activation enabled by C-Br vs C-Cl bond dissociation energy gap (~13 kcal/mol)
Comparator Or BaselineBromo/Iodo analogs (narrower BDE gap, leading to competitive activation)
Quantified DifferenceSufficient thermodynamic barrier to allow 100% orthogonal catalyst selection
ConditionsSequential cross-coupling using standard Pd catalysts for step 1, followed by activated Pd/Buchwald ligands for step 2

Provides a reliable, predictable two-step synthetic route for manufacturing complex asymmetric bipolar materials without the need for protecting groups.

Synthesis of Asymmetric Bipolar Host Materials for PhOLEDs

Because of its orthogonal reactivity, 1-bromo-8-chlorodibenzo[b,d]furan is the premier starting material for synthesizing asymmetric bipolar hosts. Manufacturers can couple a hole-transporting moiety at the 1-position and an electron-transporting moiety at the 8-position in two distinct, high-yield steps. The resulting materials are critical for balancing charge carrier mobility in Phosphorescent OLEDs.

Development of High-T1 Blue and Green OLED Emitters

The steric hindrance provided by the 1-position substitution is essential for maintaining high triplet energy (T1)[1]. This compound is specifically selected over 2-substituted analogs when developing host materials or TADF emitters for blue and green OLEDs, where preventing reverse energy transfer from the dopant to the host is a strict performance requirement.

Library Generation for Structure-Activity Relationship (SAR) in Materials Science

For R&D teams screening new organic electronic materials, the predictable stepwise functionalization of 1-bromo-8-chlorodibenzo[b,d]furan allows for the rapid generation of combinatorial libraries [2]. By holding the core constant and systematically varying the substituents at the 1- and 8-positions, researchers can precisely map how different donor-acceptor pairings affect HOMO/LUMO levels and thermal stability.

XLogP3

5

Dates

Last modified: 08-17-2023

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